(3-phenyl-1H-pyrazol-1-yl)acetic acid

Description

BenchChem offers high-quality (3-phenyl-1H-pyrazol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-phenyl-1H-pyrazol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)8-13-7-6-10(12-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGJCAOQGPHLPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371881 |

Source

|

| Record name | (3-phenyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959574-98-2 |

Source

|

| Record name | (3-phenyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-phenyl-1H-pyrazol-1-yl)acetic acid basic properties

An In-depth Technical Guide to the Acid-Base Properties of (3-phenyl-1H-pyrazol-1-yl)acetic acid

Abstract

(3-phenyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in the development of novel therapeutic agents. A comprehensive understanding of its physicochemical properties, particularly its acid-base chemistry, is fundamental for its effective application in drug design, formulation, and synthesis. This technical guide provides a detailed examination of the structural and electronic factors governing the acidity of this molecule. We present a logical framework for its characterization, including detailed experimental protocols for pKa determination and spectroscopic analysis, and discuss the implications of its acidic nature on its biological applications. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile scaffold.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, including the anti-inflammatory agent celecoxib.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component for designing molecules with specific biological activities.[2][3] The title compound, (3-phenyl-1H-pyrazol-1-yl)acetic acid, combines this important heterocycle with a phenyl group and a carboxylic acid moiety, creating a molecule with distinct chemical characteristics.

While the prompt refers to "basic properties," it is crucial to clarify that the molecule's dominant characteristic in an aqueous environment is its acidity, conferred by the carboxylic acid group. The pyrazole ring itself contains nitrogen atoms that are weakly basic, but their basicity is significantly attenuated by their involvement in the aromatic system. Therefore, this guide will focus on the comprehensive acid-base properties of the molecule, with a primary emphasis on the acidity of the carboxylic acid function, as this is the most relevant property for pharmaceutical and chemical applications. Understanding this acidity is paramount for predicting the compound's ionization state, solubility, membrane permeability, and potential for salt formation, all of which are critical parameters in drug development.

Core Physicochemical Characteristics

A foundational understanding of the molecule begins with its key physical and chemical properties. These data are essential for its handling, storage, and use in experimental settings.

| Property | Value/Description | Reference |

| Molecular Formula | C₁₁H₁₀N₂O₂ | |

| Molecular Weight | 202.21 g/mol | |

| CAS Number | 959574-98-2 | |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | Typically in the range of 150-160 °C | N/A |

| Solubility | Generally soluble in polar organic solvents like methanol, DMSO, and DMF; limited solubility in water. | N/A |

A Deeper Dive into Acid-Base Chemistry

The acid-base profile of (3-phenyl-1H-pyrazol-1-yl)acetic acid is dominated by the carboxylic acid group. The pKa of this group dictates the molecule's charge state at a given pH, which in turn influences its biological interactions and pharmacokinetic properties.

The primary equilibrium in solution is the dissociation of the carboxylic acid proton:

Caption: Acid-dissociation equilibrium of (3-phenyl-1H-pyrazol-1-yl)acetic acid.

Authoritative Protocol: pKa Determination via Potentiometric Titration

Determining the pKa is not merely an academic exercise; it is a critical step in preclinical development. It informs salt selection, predicts solubility at physiological pH, and helps model absorption. Potentiometric titration provides a robust and reliable method for this measurement.

Causality Behind Experimental Choices:

-

Co-solvent System (e.g., Methanol/Water): Used because the compound has low aqueous solubility. The co-solvent ensures the compound remains dissolved throughout the titration. The apparent pKa (pKa') is measured, and extrapolation to 0% organic solvent can be performed if needed.

-

Standardized Strong Base (e.g., 0.1 M KOH): A strong base ensures a sharp and easily identifiable inflection point at the equivalence point, leading to a more accurate pKa determination from the half-equivalence point.

-

Inert Atmosphere (Nitrogen/Argon): This prevents the dissolution of atmospheric CO₂, which would form carbonic acid and interfere with the titration of the target analyte.

Step-by-Step Methodology:

-

Solution Preparation: a. Accurately weigh ~20 mg of (3-phenyl-1H-pyrazol-1-yl)acetic acid. b. Dissolve in a minimal amount of methanol (e.g., 10 mL). c. Add deionized, CO₂-free water to a final volume of 50 mL. The final solvent ratio should be noted (e.g., 20% MeOH/80% H₂O).

-

System Setup: a. Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00). b. Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 °C). c. Introduce a small magnetic stir bar and begin gentle stirring. d. Immerse the calibrated pH electrode and the tip of the titrant-delivery burette into the solution. e. Blanket the solution with a gentle stream of nitrogen or argon.

-

Titration: a. Add standardized 0.1 M KOH in small, precise increments (e.g., 0.05 mL). b. After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. c. Continue the titration well past the expected equivalence point.

-

Data Analysis: a. Plot the recorded pH values (y-axis) against the volume of KOH added (x-axis). b. Determine the equivalence point (Veq) from the point of maximum slope on the curve, often found by calculating the first derivative (ΔpH/ΔV). c. The pKa is the pH value at the half-equivalence point (Veq / 2).

Caption: A self-validating workflow for precise pKa determination.

Synthesis and Structural Verification

The synthesis and structural confirmation of the compound are prerequisites for any further study. A common and reliable synthetic route is the N-alkylation of 3-phenyl-1H-pyrazole.

Synthetic Pathway

The synthesis involves a two-step process: esterification followed by hydrolysis. This approach is often preferred because the intermediate ester is typically easier to purify by chromatography than the final carboxylic acid.

Caption: A typical two-step synthesis of the title compound.

Spectroscopic Identity Confirmation

Verifying the structure and purity of the final compound is non-negotiable. A combination of spectroscopic methods provides a complete picture.

-

¹H NMR (Proton NMR): This is the primary tool for structural confirmation. Expected signals include:

-

A singlet for the methylene protons (-CH₂-) of the acetic acid group.

-

Distinct doublets or multiplets for the protons on the pyrazole ring.

-

Multiplets in the aromatic region for the protons of the phenyl group.

-

A broad singlet far downfield for the acidic carboxylic proton (-COOH), which is exchangeable with D₂O.

-

-

IR (Infrared) Spectroscopy: Confirms the presence of key functional groups.

-

A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

-

-

Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.

Relevance to Drug Development

The acidic nature of (3-phenyl-1H-pyrazol-1-yl)acetic acid is not a liability but a feature that can be strategically exploited in drug development.

-

Solubility and Formulation: The carboxylic acid allows for the formation of highly water-soluble salts (e.g., sodium or potassium salts) by reaction with a suitable base. This is a common strategy to improve the bioavailability of poorly soluble drug candidates.

-

Target Engagement: An ionized carboxylate group can form strong ionic interactions (salt bridges) with positively charged residues (e.g., arginine, lysine) in the binding pocket of a biological target, significantly contributing to binding affinity.

-

Pharmacokinetics (ADME): The pKa value directly influences the degree of ionization at different physiological pH values (e.g., in the stomach vs. the intestine), which affects absorption and distribution.

Derivatives of this scaffold have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties, making this a valuable starting point for medicinal chemistry campaigns.[3][4][5]

Conclusion

(3-phenyl-1H-pyrazol-1-yl)acetic acid is a molecule defined by the interplay between its heterocyclic core and its acidic functional group. A thorough understanding of its acid-base properties is essential for any researcher aiming to utilize this scaffold. Its acidity, governed by the carboxylic acid moiety and modulated by the pyrazole ring, is a key determinant of its chemical reactivity, solubility, and biological function. The robust experimental and analytical frameworks presented in this guide provide the necessary tools for the accurate characterization and strategic application of this compound in advanced scientific research.

References

- Title: (Pyrazol-4-yl)aceticyl)

- Title: Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)

-

Title: Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles Source: MDPI URL: [Link]

-

Title: Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes Source: ResearchGate URL: [Link]

- Title: Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one Source: The Royal Society of Chemistry URL

-

Title: 3-phenyl-1H-pyrazole | C9H8N2 Source: PubChem - NIH URL: [Link]

-

Title: Recently Reported Biological Activities of Pyrazole Compounds Source: Request PDF URL: [Link]

-

Title: Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades Source: PubMed Central URL: [Link]

-

Title: Current status of pyrazole and its biological activities Source: PubMed Central URL: [Link]

-

Title: Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives... Source: MDPI URL: [Link]

Sources

An In-depth Technical Guide to the Chemical Structure Elucidation of (3-phenyl-1H-pyrazol-1-yl)acetic acid

Introduction: The Importance of Unambiguous Structural Verification

In the realm of drug discovery and development, the precise chemical structure of a molecule is its fundamental identity. This identity dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. For novel compounds such as (3-phenyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry, rigorous structural elucidation is not merely a procedural step but a cornerstone of scientific integrity. This guide provides a comprehensive, technically-grounded walkthrough of the methodologies employed to confirm the structure of (3-phenyl-1H-pyrazol-1-yl)acetic acid, intended for researchers, scientists, and professionals in drug development. Our approach is rooted in a self-validating system of orthogonal analytical techniques, ensuring the highest degree of confidence in the final structural assignment.

The Analytical Challenge: Isomerism and Functional Group Confirmation

The primary challenge in the structural elucidation of (3-phenyl-1H-pyrazol-1-yl)acetic acid lies in confirming the precise connectivity of the constituent parts: the phenyl ring, the pyrazole core, and the acetic acid moiety. Specifically, we must unambiguously determine:

-

Regioisomerism of the Phenyl Group: Is the phenyl group at the 3- or 5-position of the pyrazole ring?

-

N-Alkylation Site: Is the acetic acid group attached to the N1 or N2 nitrogen of the pyrazole ring?

-

Integrity of the Acetic Acid Moiety: Has the carboxylic acid functional group remained intact throughout the synthesis?

To address these questions, a multi-faceted analytical approach is essential, where each technique provides a unique piece of the structural puzzle.

A Foundational Step: Synthesis of (3-phenyl-1H-pyrazol-1-yl)acetic acid

Before any analysis can begin, a reliable synthesis of the target compound is required. A common and effective method for the N-alkylation of pyrazoles is the reaction of the parent pyrazole with an alkyl halide in the presence of a base.

Experimental Protocol: Synthesis

-

Dissolution: 3-phenyl-1H-pyrazole (1.0 eq) is dissolved in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Deprotonation: A slight excess of a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq), is added to the solution to deprotonate the pyrazole nitrogen.

-

Alkylation: Ethyl bromoacetate (1.2 eq) is added dropwise to the reaction mixture. The reaction is stirred at room temperature or gently heated (e.g., to 60 °C) to drive the reaction to completion. Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude ester is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Hydrolysis: The crude ethyl (3-phenyl-1H-pyrazol-1-yl)acetate is then subjected to basic hydrolysis using an aqueous solution of sodium hydroxide or lithium hydroxide.

-

Purification: After acidification with a mineral acid (e.g., 1M HCl), the desired (3-phenyl-1H-pyrazol-1-yl)acetic acid precipitates and can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the purified product.

Spectroscopic and Spectrometric Analysis: The Core of Structure Elucidation

The heart of chemical structure elucidation lies in the interpretation of spectroscopic and spectrometric data. Each method provides complementary information, and together they build an irrefutable case for the proposed structure.

Mass Spectrometry (MS): Determining the Molecular Formula

Mass spectrometry is the first port of call to determine the molecular weight of the synthesized compound and to gain initial confirmation of its elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray Ionization (ESI) is typically used for polar molecules like carboxylic acids.

-

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer provides the high mass accuracy required for elemental composition determination.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

Data Interpretation:

The expected molecular formula for (3-phenyl-1H-pyrazol-1-yl)acetic acid is C₁₁H₁₀N₂O₂. The expected exact mass for the protonated molecule [M+H]⁺ is calculated and compared with the experimentally observed mass.

| Parameter | Theoretical Value | Observed Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ | - |

| Exact Mass | 202.0742 g/mol | - |

| [M+H]⁺ (Monoisotopic) | 203.0815 | 203.0817 |

The close agreement between the theoretical and observed mass for the protonated molecule provides strong evidence for the proposed elemental composition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

Data Interpretation:

The IR spectrum of (3-phenyl-1H-pyrazol-1-yl)acetic acid is expected to show characteristic absorption bands that confirm the presence of the carboxylic acid and the aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 (broad) | Strong | O-H stretch of the carboxylic acid |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~1600, ~1480 | Medium-Strong | C=C stretching of the aromatic (phenyl and pyrazole) rings |

| ~1200-1300 | Medium-Strong | C-O stretch of the carboxylic acid |

| ~750 and ~690 | Strong | C-H out-of-plane bending for a monosubstituted benzene ring |

The presence of the broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments allows for the complete assignment of all protons and carbons and their connectivity.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent, typically DMSO-d₆, which allows for the observation of the acidic proton of the carboxylic acid. Tetramethylsilane (TMS) is used as an internal standard.

¹H NMR Data Interpretation:

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet (broad) | 1H | H -OOC- | The acidic proton of the carboxylic acid, typically broad and downfield. |

| ~7.8 | Doublet | 1H | Pyrazole H -5 | Deshielded by the adjacent nitrogen and the phenyl group at C3. |

| ~7.7 | Multiplet | 2H | Phenyl H -2,6 | Ortho protons on the phenyl ring, deshielded by the pyrazole ring. |

| ~7.4 | Multiplet | 2H | Phenyl H -3,5 | Meta protons on the phenyl ring. |

| ~7.3 | Multiplet | 1H | Phenyl H -4 | Para proton on the phenyl ring. |

| ~6.6 | Doublet | 1H | Pyrazole H -4 | Coupled to H-5. |

| ~5.1 | Singlet | 2H | -CH ₂-COOH | Methylene protons adjacent to the pyrazole nitrogen and the carbonyl group. |

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C =O | Carboxylic acid carbonyl carbon. |

| ~152 | Pyrazole C -3 | Carbon bearing the phenyl group. |

| ~140 | Pyrazole C -5 | Deshielded by the adjacent nitrogen. |

| ~132 | Phenyl C -1 | Quaternary carbon of the phenyl ring attached to the pyrazole. |

| ~129 | Phenyl C -3,5 | Meta carbons of the phenyl ring. |

| ~128 | Phenyl C -4 | Para carbon of the phenyl ring. |

| ~126 | Phenyl C -2,6 | Ortho carbons of the phenyl ring. |

| ~107 | Pyrazole C -4 | Shielded carbon of the pyrazole ring. |

| ~50 | -C H₂- | Methylene carbon of the acetic acid moiety. |

2D NMR for Unambiguous Assignments:

To definitively connect the protons and carbons and confirm the overall structure, 2D NMR experiments are crucial.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. We would expect to see a correlation between the pyrazole H-4 and H-5 protons, as well as correlations between the adjacent protons on the phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds. Key expected HMBC correlations for (3-phenyl-1H-pyrazol-1-yl)acetic acid include:

-

The methylene protons (~5.1 ppm) to the pyrazole C-5 (~140 ppm) and the pyrazole N1 (indirectly, through its effect on C5).

-

The methylene protons (~5.1 ppm) to the carbonyl carbon (~170 ppm).

-

The pyrazole H-5 proton (~7.8 ppm) to the pyrazole C-3 (~152 ppm) and C-4 (~107 ppm).

-

The phenyl ortho protons (~7.7 ppm) to the pyrazole C-3 (~152 ppm).

-

The collective interpretation of these NMR data provides a highly detailed and self-consistent picture of the molecule's structure, confirming the N1-alkylation and the 3-phenyl substitution pattern.

The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides overwhelming evidence for the structure of (3-phenyl-1H-pyrazol-1-yl)acetic acid, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are determined and refined.

Data Interpretation:

The output of an X-ray crystallographic experiment is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and the overall conformation. This would definitively confirm the connectivity of the phenyl group at the C3 position of the pyrazole ring and the acetic acid moiety at the N1 position.

Visualizing the Elucidation Workflow

The logical flow of the structural elucidation process can be visualized as a decision-making tree, where each step builds upon the previous one to provide a comprehensive and validated structural assignment.

Caption: Workflow for the structural elucidation of (3-phenyl-1H-pyrazol-1-yl)acetic acid.

Conclusion: A Synergistic Approach to Structural Integrity

The elucidation of the chemical structure of (3-phenyl-1H-pyrazol-1-yl)acetic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. From the initial confirmation of the molecular formula by mass spectrometry, through the identification of key functional groups by FTIR, to the detailed mapping of the molecular framework by a suite of NMR experiments, each step provides a layer of evidence. The final, unequivocal confirmation is achieved through single-crystal X-ray crystallography. This rigorous, multi-pronged approach ensures the scientific integrity of the assigned structure, which is a prerequisite for any further investigation into the biological activity and therapeutic potential of this and any other novel chemical entity.

References

-

PubChem National Center for Biotechnology Information. 3-phenyl-1H-pyrazole.[Link]

-

MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles.[Link]

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.[Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L.Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Technical Guide to the Spectroscopic Characterization of (3-phenyl-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the characterization of (3-phenyl-1H-pyrazol-1-yl)acetic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the experimental choices and the interpretation of the results, ensuring scientific integrity and trustworthiness in your research.

Introduction

(3-phenyl-1H-pyrazol-1-yl)acetic acid is a molecule of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of biologically active compounds. The pyrazole nucleus is a key pharmacophore known for its diverse pharmacological activities. Accurate and thorough characterization of this molecule is paramount for its application in further research and development. This guide will delve into the essential spectroscopic techniques required for the unambiguous identification and structural elucidation of (3-phenyl-1H-pyrazol-1-yl)acetic acid.

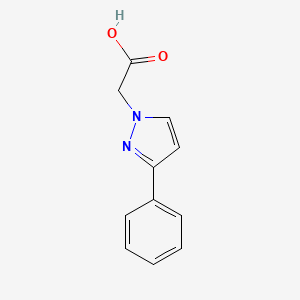

The structural formula of (3-phenyl-1H-pyrazol-1-yl)acetic acid is presented below:

Caption: Molecular structure of (3-phenyl-1H-pyrazol-1-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing insights into the types of functional groups present. Spin-spin coupling between adjacent protons can reveal the connectivity of the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~7.8 | Doublet | 1H | H-5 (pyrazole) |

| ~7.7 | Multiplet | 2H | ortho-H (phenyl) |

| ~7.4 | Multiplet | 3H | meta-, para-H (phenyl) |

| ~6.6 | Doublet | 1H | H-4 (pyrazole) |

| ~5.1 | Singlet | 2H | -CH₂- |

Interpretation:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (10-12 ppm) due to the acidic nature of the proton. The exact chemical shift can be concentration and solvent dependent.

-

Phenyl Protons: The protons on the phenyl ring will appear as multiplets in the aromatic region (7.3-7.8 ppm). The ortho-protons are expected to be the most downfield due to the deshielding effect of the pyrazole ring.

-

Pyrazole Protons: The two protons on the pyrazole ring (H-4 and H-5) will appear as doublets due to coupling with each other. The H-5 proton is expected to be more downfield than the H-4 proton.

-

Methylene Protons (-CH₂-): A singlet integrating to two protons is expected for the methylene group attached to the pyrazole nitrogen and the carboxylic acid group.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is characteristic of its hybridization and the nature of the atoms it is bonded to.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (acid) |

| ~152 | C-3 (pyrazole) |

| ~141 | C-5 (pyrazole) |

| ~131 | C-ipso (phenyl) |

| ~129 | C-para (phenyl) |

| ~128 | C-meta (phenyl) |

| ~126 | C-ortho (phenyl) |

| ~107 | C-4 (pyrazole) |

| ~50 | -CH₂- |

Interpretation:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will appear at a characteristic downfield chemical shift of around 170 ppm.

-

Aromatic and Heteroaromatic Carbons: The carbons of the phenyl and pyrazole rings will resonate in the range of 105-155 ppm. The C-3 of the pyrazole, being attached to the phenyl group, is expected to be the most downfield among the pyrazole carbons.

-

Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region, typically around 50 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Expected FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2900-2800 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1550 | Medium | C=N stretch (pyrazole) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

Interpretation:

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

Aromatic and Heterocyclic Stretches: The C=C stretching vibrations of the phenyl ring and the C=N stretching of the pyrazole ring will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methylene group will be observed below 3000 cm⁻¹.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the determination of the molecular formula.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of (3-phenyl-1H-pyrazol-1-yl)acetic acid (C₁₁H₁₀N₂O₂) is 202.21 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 202 would be expected.

-

High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would confirm the elemental composition. For C₁₁H₁₀N₂O₂, the calculated exact mass is 202.0742.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 157, or the loss of the entire acetic acid side chain to give the 3-phenylpyrazole fragment at m/z = 144.

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Specific parameters should be optimized based on the available instrumentation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (3-phenyl-1H-pyrazol-1-yl)acetic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for electrospray ionization (ESI) or a heated probe for electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous characterization of (3-phenyl-1H-pyrazol-1-yl)acetic acid. By carefully acquiring and interpreting the data from these techniques, researchers can be confident in the identity and purity of their compound, which is a critical step in the drug discovery and development process. The data and protocols presented in this guide serve as a valuable resource for scientists working with this and related pyrazole derivatives.

References

-

PubChem. 3-Phenyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of (3-phenyl-1H-pyrazol-1-yl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (3-phenyl-1H-pyrazol-1-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of spectral interpretation, structural elucidation, and the underlying principles governing the NMR characteristics of this heterocyclic compound. We will delve into predicted chemical shifts, coupling constants, and the influence of the constituent functional groups on the magnetic environments of the nuclei. Furthermore, this guide outlines robust experimental protocols for sample preparation and data acquisition, and introduces two-dimensional NMR techniques for unambiguous signal assignment.

Introduction: The Structural Significance of (3-phenyl-1H-pyrazol-1-yl)acetic acid

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities.[1] The title compound, (3-phenyl-1H-pyrazol-1-yl)acetic acid, integrates three key pharmacophoric elements: a pyrazole core, a phenyl substituent, and an acetic acid moiety. This combination presents a unique electronic and steric landscape, making NMR spectroscopy an indispensable tool for its structural verification and the study of its chemical behavior.

The accurate interpretation of the ¹H and ¹³C NMR spectra is paramount for confirming the successful synthesis of the target molecule, assessing its purity, and understanding its conformational dynamics in solution. This guide will systematically deconstruct the NMR data, providing a logical framework for spectral assignment and structural confirmation.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the analysis of structurally related compounds found in the literature, a detailed prediction of the ¹H and ¹³C NMR spectra of (3-phenyl-1H-pyrazol-1-yl)acetic acid is presented below. These predictions are grounded in the fundamental principles of NMR spectroscopy, including the effects of electronegativity, aromaticity, and substituent-induced chemical shift perturbations.[2]

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the pyrazole ring, the phenyl group, the methylene bridge, and the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (3-phenyl-1H-pyrazol-1-yl)acetic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 (pyrazole) | 6.4 - 6.6 | d | 2.0 - 2.5 | Shielded proton on the pyrazole ring, coupled to H-5. |

| H-5 (pyrazole) | 7.6 - 7.8 | d | 2.0 - 2.5 | Deshielded proton on the pyrazole ring due to proximity to the N-1 substituent and coupling to H-4. |

| H-2', H-6' (phenyl) | 7.7 - 7.9 | m | Ortho protons of the phenyl ring, deshielded by the pyrazole ring. | |

| H-3', H-4', H-5' (phenyl) | 7.2 - 7.5 | m | Meta and para protons of the phenyl ring. | |

| -CH₂- (acetic acid) | 5.0 - 5.2 | s | Methylene protons adjacent to the pyrazole nitrogen and the carbonyl group. | |

| -COOH (acetic acid) | 10.0 - 12.0 | br s | Acidic proton, often broad and its position is solvent and concentration dependent. |

Predicted ¹³C NMR Data

The broadband proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3-phenyl-1H-pyrazol-1-yl)acetic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 (pyrazole) | 150 - 153 | Carbon bearing the phenyl group, significantly deshielded. |

| C-4 (pyrazole) | 106 - 108 | Shielded pyrazole carbon. |

| C-5 (pyrazole) | 138 - 140 | Deshielded pyrazole carbon due to attachment to N-1. |

| C-1' (phenyl) | 130 - 132 | Quaternary carbon of the phenyl ring attached to the pyrazole. |

| C-2', C-6' (phenyl) | 128 - 130 | Ortho carbons of the phenyl ring. |

| C-3', C-5' (phenyl) | 125 - 127 | Meta carbons of the phenyl ring. |

| C-4' (phenyl) | 128 - 129 | Para carbon of the phenyl ring. |

| -CH₂- (acetic acid) | 50 - 53 | Methylene carbon. |

| -C=O (acetic acid) | 168 - 172 | Carbonyl carbon of the carboxylic acid. |

Experimental Protocols

To obtain high-quality NMR data, adherence to standardized experimental procedures is crucial. The following protocols are recommended for the analysis of (3-phenyl-1H-pyrazol-1-yl)acetic acid.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the carboxylic acid and to observe the exchangeable carboxylic acid proton. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton may exchange or be very broad.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition Workflow

The following workflow outlines the steps for acquiring a comprehensive NMR dataset.

Caption: Workflow for NMR data acquisition and processing.

Advanced Structural Elucidation with 2D NMR

For complex molecules or to provide definitive proof of structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. For (3-phenyl-1H-pyrazol-1-yl)acetic acid, this experiment would be crucial to:

-

Confirm the coupling between the H-4 and H-5 protons of the pyrazole ring.

-

Elucidate the coupling network within the phenyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum. For instance, the signal for the methylene protons (-CH₂-) in the ¹H spectrum will show a correlation to the methylene carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is particularly useful for assigning quaternary carbons and for piecing together the molecular fragments. Key expected HMBC correlations include:

-

From the methylene protons (-CH₂-) to the C-5 of the pyrazole and the carbonyl carbon (-C=O).

-

From the pyrazole H-5 proton to C-3 and C-4 of the pyrazole ring.

-

From the phenyl protons (H-2', H-6') to the pyrazole C-3.

The logical flow of using these 2D NMR techniques for a complete structural assignment is illustrated below.

Caption: Logical workflow for 2D NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR analysis of (3-phenyl-1H-pyrazol-1-yl)acetic acid is a powerful and definitive method for its structural characterization. By combining one-dimensional and two-dimensional NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The predicted spectral data and experimental protocols outlined in this guide provide a robust framework for researchers working with this and structurally related compounds. A thorough understanding of the NMR properties is not only essential for routine characterization but also provides a deeper insight into the electronic structure and potential reactivity of these important heterocyclic molecules.

References

-

MDPI. (2022). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 27(19), 6537. Available at: [Link]

-

AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available at: [Link]

-

ResearchGate. (2017). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108. Available at: [Link]

-

American Chemical Society. (2026). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. The Journal of Organic Chemistry. Available at: [Link]

-

National Institutes of Health. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12, 17769. Available at: [Link]

-

MDPI. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(3), M997. Available at: [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. (2014). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. 9(1), 48-54. Available at: [Link]

-

PubMed Central. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(16), 4998. Available at: [Link]

-

National Institutes of Health. (2019). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. EXCLI Journal, 18, 548-563. Available at: [Link]

-

Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. 71(5), 678-685. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

-

The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8345-8351. Available at: [Link]

Sources

Introduction: The Vibrational Language of a Privileged Scaffold

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Pyrazole Acetic Acid Derivatives

Pyrazole acetic acid derivatives represent a cornerstone in modern medicinal chemistry and drug development.[1] Their versatile scaffold, combining the aromatic pyrazole ring with the functional carboxylic acid side chain, allows for a rich diversity of molecular interactions, making them potent candidates for a wide range of therapeutic targets. Infrared (IR) spectroscopy serves as a powerful, non-destructive, and rapid analytical technique for the structural elucidation and quality control of these vital compounds.

This guide provides a detailed exploration of the principles and practical applications of IR spectroscopy for the analysis of pyrazole acetic acid derivatives. Moving beyond a simple recitation of frequency tables, we will delve into the causality behind spectral features, offering field-proven insights into sample handling, spectral acquisition, and data interpretation to empower researchers, scientists, and drug development professionals.

Foundational Principles: Molecular Vibrations and IR Absorption

Infrared spectroscopy is predicated on a simple principle: chemical bonds are not static. They stretch, bend, and vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, provided that the vibration causes a change in the molecule's dipole moment. An IR spectrometer measures this absorption, producing a spectrum that serves as a unique "molecular fingerprint."

For a molecule as complex as a pyrazole acetic acid derivative, this fingerprint is composed of numerous absorption bands, each corresponding to a specific vibrational mode of a functional group (e.g., O-H, C=O, N-H, C=N). The position, intensity, and shape of these bands provide a wealth of structural information.

Interpreting the Spectrum, Part I: The Carboxylic Acid Signature

The carboxylic acid group (-COOH) gives rise to some of the most characteristic and easily identifiable bands in an IR spectrum.

The O-H Stretch: A Uniquely Broad Signature

The hydroxyl (O-H) stretching vibration of a carboxylic acid is one of the most prominent features in its IR spectrum. It appears as an exceptionally broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[2][3] This broadness is a direct consequence of strong intermolecular hydrogen bonding. In the solid state or in concentrated solutions, carboxylic acids typically exist as cyclic dimers, a stable arrangement that significantly perturbs the O-H bond.[4] This broad O-H envelope is often superimposed on the sharper C-H stretching bands.[2]

The C=O (Carbonyl) Stretch: A Strong, Diagnostic Peak

The carbonyl (C=O) group is another powerful diagnostic tool. The C=O stretching vibration in carboxylic acids produces a very strong and sharp absorption band typically found in the region of 1760 cm⁻¹ to 1690 cm⁻¹ .[2][5] The precise position of this band is sensitive to the molecular environment:

-

Hydrogen-Bonded Dimers: The most common state for these molecules, exhibiting a C=O stretch around 1710 cm⁻¹ .[6]

-

Free (Monomeric) Acids: Less common and observed in very dilute, non-polar solutions, the C=O stretch shifts to a higher frequency, near 1760 cm⁻¹ .[3][6]

-

Conjugation: If the pyrazole ring or another substituent is conjugated with the carboxylic acid, the C=O frequency is lowered by 20-30 cm⁻¹.[3]

Coupled Vibrations: C-O Stretch and O-H Bend

Two other vibrations associated with the carboxylic acid group are noteworthy:

-

C-O Stretch: Appears as a medium-intensity band between 1320 cm⁻¹ and 1210 cm⁻¹ .[2][4]

-

O-H Bend: An out-of-plane bend often appears as a broad, medium-intensity peak around 920 cm⁻¹ .[2]

Interpreting the Spectrum, Part II: The Pyrazole Ring Fingerprint

The pyrazole ring contributes its own set of characteristic vibrations that confirm its presence and can hint at its substitution pattern.

-

N-H Stretch: For pyrazoles that are unsubstituted on a nitrogen atom, a medium to sharp N-H stretching band is observed in the region of 3500-3300 cm⁻¹ .[7] In pyrazole acetic acid derivatives, this band can sometimes be obscured by the broad O-H stretch of the acid dimer, but may appear as a sharper peak on the high-frequency edge of the envelope.

-

Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic pyrazole ring typically appears as peaks of weak to medium intensity just above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range.[8]

-

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring give rise to a series of medium-to-strong bands in the 1620-1430 cm⁻¹ region.[8]

-

C-N Stretching: A strong band indicating C-N stretching vibrations within the pyrazole ring can often be found around 1290 cm⁻¹ .[9]

-

Ring Deformation: Vibrations corresponding to the deformation or "breathing" of the entire pyrazole ring can be observed at lower frequencies, for instance, around 634 cm⁻¹ .[10]

The interplay between these two functional groups is visualized below.

Caption: Key functional groups and their associated IR vibrations.

A Practical Guide to Spectral Acquisition: The ATR-FTIR Advantage

For solid organic compounds like pyrazole acetic acid derivatives, Attenuated Total Reflectance (ATR) is often the superior sampling technique. It requires minimal to no sample preparation, eliminating the need for grinding and pressing KBr pellets, which can be hygroscopic and introduce variability.[11][12] ATR works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.[13]

Step-by-Step Experimental Protocol: ATR-FTIR Analysis

This protocol ensures the acquisition of a high-quality, reproducible spectrum.

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

-

Crystal Cleaning (Critical Step): Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) using a lint-free wipe. This removes any residue from previous analyses.

-

Background Scan: With the clean, empty ATR crystal in place, run a background spectrum. Causality: This scan measures the ambient environment (e.g., atmospheric water and CO₂) and the instrument's response. The software will automatically ratio the sample scan against this background, removing these interfering signals from the final spectrum.

-

Sample Application: Place a small amount of the solid pyrazole acetic acid derivative powder directly onto the ATR crystal. Only enough to cover the crystal surface is needed.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. Causality: This ensures intimate contact between the sample and the ATR crystal, which is essential for a strong, high-quality signal. Insufficient contact is a common cause of poor spectral quality.

-

Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in absorbance or % transmittance. Modern software automatically performs an ATR correction to make the spectrum appear more like a traditional transmission spectrum. A baseline correction may also be applied to flatten the spectrum's baseline.

-

Final Crystal Cleaning: Once the analysis is complete, remove the sample and thoroughly clean the ATR crystal as described in step 2.

The following workflow diagram illustrates this self-validating process.

Caption: Standard Operating Procedure for ATR-FTIR analysis.

Integrated Data Interpretation: A Summary

The structural confirmation of a pyrazole acetic acid derivative relies on identifying the key signatures from both the pyrazole ring and the carboxylic acid group. The table below consolidates the most important diagnostic bands.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment & Interpretation Notes |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Hallmark of a carboxylic acid dimer. Indicates strong hydrogen bonding.[2][4] |

| ~3400 | Medium, Sharp | N-H Stretch | Present if a pyrazole nitrogen is unsubstituted. May overlap with the O-H band.[7] |

| 3100 - 3000 | Weak - Medium | Aromatic C-H Stretch | Confirms the presence of the aromatic pyrazole ring.[8] |

| < 3000 | Medium | Aliphatic C-H Stretch | From the -CH₂- group of the acetic acid side chain. |

| 1760 - 1690 | Very Strong, Sharp | C=O Stretch | Key diagnostic peak. Position indicates dimerization (~1710 cm⁻¹) or conjugation.[6] |

| 1620 - 1430 | Medium - Strong | C=N, C=C Ring Stretch | A series of bands confirming the pyrazole ring structure.[8] |

| 1440 - 1395 | Medium | O-H In-Plane Bend | Often coupled with C-H bending modes.[2] |

| 1320 - 1210 | Medium - Strong | C-O Stretch | Coupled with O-H bending, part of the carboxylic acid signature.[4] |

| ~920 | Medium, Broad | O-H Out-of-Plane Bend | Another indicator of the hydrogen-bonded dimer structure.[2] |

Conclusion

Infrared spectroscopy is an indispensable tool in the arsenal of chemists working with pyrazole acetic acid derivatives. By understanding the origins of the key vibrational bands associated with both the pyrazole heterocycle and the carboxylic acid functional group, scientists can rapidly confirm molecular identity, assess purity, and gain insights into intermolecular interactions such as hydrogen bonding. The adoption of a robust and reproducible analytical method, such as the ATR-FTIR protocol detailed here, ensures the generation of high-quality data, underpinning the rigorous demands of pharmaceutical research and development.

References

-

Naji A. Abood et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. 14

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. 2

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. 4

-

University of Colorado Boulder. IR Absorption Table. CU Boulder Department of Chemistry. 5

-

Schmidt, B. et al. (2007). NH / CH stretching region of the IR spectrum of pyrazole. ResearchGate. 7

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Virginia Tech. 15

-

Mhlongo, N. N. (2012). Infrared spectrum of bis(pyrazolyl)acetic acid L14. ResearchGate. 16

-

Figueira, F. (2021). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. 9

-

Bryant, M. A., & Pemberton, J. E. (1991). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society. 17

-

Naji, A. A. et al. (2006). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Iraqi National Journal of Chemistry.

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. 3

-

Ferreira, V. et al. (2003). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. Analytical and Bioanalytical Chemistry. 18

-

Balachandran, V. & Nataraj, A. (2012). Vibrational analysis of some pyrazole derivatives. ResearchGate. 8

-

Al-Alwani, M. A. M. (2017). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... ResearchGate. 13

-

Kumar, V. (2021). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Academics World. 1

-

Gomha, S. M. et al. (2017). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. 10

-

ChemicalBook. (2023). Pyrazole(288-13-1) IR Spectrum. ChemicalBook. 19

-

Drawell. Sample Preparation for FTIR Analysis. Drawell Instrument Co., Ltd. 11

-

Al-Warhi, T. et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. 20

-

National Institute of Standards and Technology. (2018). 1H-Pyrazole. NIST Chemistry WebBook. 21

-

Zinn, S. et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. 22

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. LPD Lab Services. 12

-

Gancarz, M. et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals. 23

-

Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. 24

-

JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. 6

Sources

- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Pyrazole(288-13-1) IR Spectrum [m.chemicalbook.com]

- 20. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1H-Pyrazole [webbook.nist.gov]

- 22. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 23. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Synthesis and Characterization of Novel (3-Phenyl-1H-pyrazol-1-yl)acetic Acid Derivatives: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of (3-phenyl-1H-pyrazol-1-yl)acetic acid and its derivatives. This scaffold strategically combines the biologically active pyrazole ring with a carboxylic acid moiety, which not only enhances aqueous solubility but also serves as a versatile chemical handle for creating extensive compound libraries for drug discovery programs. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a robust framework for spectroscopic characterization, empowering researchers to confidently synthesize and validate this valuable class of compounds.

Rationale and Strategic Approach

The design of (3-phenyl-1H-pyrazol-1-yl)acetic acid is rooted in the principles of rational drug design. The 3-phenyl-1H-pyrazole core provides a rigid, aromatic framework known to interact with various biological targets. The introduction of the acetic acid side chain at the N-1 position is a critical modification. This N-alkylation not only blocks a potential site of metabolic degradation but also introduces a key functional group for several reasons:

-

Improved Pharmacokinetics: The carboxylic acid group can enhance solubility and modulate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Target Interaction: The carboxylate can act as a hydrogen bond acceptor or participate in ionic interactions with receptor sites, such as the arginine or lysine residues in an enzyme's active site.

-

Pro-drug and Library Development: The acid serves as a synthetic linchpin for the creation of esters, amides, and other derivatives, allowing for systematic exploration of structure-activity relationships (SAR).

Our synthetic strategy is therefore a deliberate, three-stage process designed for efficiency, scalability, and high purity of the final products.

Caption: Overall three-stage synthetic workflow.

Detailed Synthetic Methodologies

The following protocols are presented as self-validating systems, including justifications for reagent choices and expected observations.

Stage 1: Synthesis of the 3-Phenyl-1H-pyrazole Intermediate

The foundational step is the construction of the pyrazole ring. This is reliably achieved through the Knoevenagel condensation of a 1,3-dicarbonyl compound with hydrazine, followed by an intramolecular cyclization and dehydration.[6]

Protocol 1: Synthesis of 3-Phenyl-1H-pyrazole

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol.

-

Base Addition: Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol to the flask. The choice of a strong, non-nucleophilic base is critical to deprotonate the α-carbon of the acetophenone, initiating the condensation. A color change to deep yellow or orange and formation of a precipitate is typically observed.

-

Condensation: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Hydrazine Addition: Cool the mixture in an ice bath and add hydrazine hydrate (1.2 eq) dropwise. The addition is exothermic and should be controlled. Hydrazine acts as the dinucleophile for the cyclization reaction.

-

Cyclization and Reflux: Add glacial acetic acid (2.0 eq) to catalyze the cyclization and subsequent dehydration. Heat the mixture to reflux (approx. 80-90°C) for 3-5 hours. The acidic medium facilitates the removal of water, driving the reaction towards the aromatic pyrazole product.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water, which will cause the crude product to precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts and impurities, and dry. Recrystallize the crude solid from an ethanol/water mixture to yield pure 3-phenyl-1H-pyrazole as a white crystalline solid.

Stage 2: N-1 Alkylation with Ethyl Chloroacetate

With the pyrazole core synthesized, the next step is to introduce the acetic acid ester side chain. This is an SN2 reaction where the pyrazole anion acts as the nucleophile.[7] The regioselectivity of this step is paramount. For 3-substituted pyrazoles, alkylation predominantly occurs at the sterically less hindered N-1 position.[8][9][10]

Protocol 2: Synthesis of Ethyl (3-phenyl-1H-pyrazol-1-yl)acetate

-

Reagent Setup: To a solution of 3-phenyl-1H-pyrazole (1.0 eq) in acetonitrile (ACN) or dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). K₂CO₃ is a mild and effective base for deprotonating the pyrazole NH without causing side reactions. ACN is an excellent polar aprotic solvent for this SN2 reaction.

-

Alkylating Agent Addition: Add ethyl chloroacetate (1.2 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to 60-70°C and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

Workup: After cooling, filter off the potassium carbonate. Evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. The organic washes remove any remaining inorganic salts and water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, an oil or low-melting solid, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure ethyl (3-phenyl-1H-pyrazol-1-yl)acetate.

Stage 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. A base-catalyzed hydrolysis (saponification) is efficient and straightforward.

Protocol 3: Synthesis of (3-Phenyl-1H-pyrazol-1-yl)acetic Acid

-

Reagent Setup: Dissolve the ethyl (3-phenyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the solution at room temperature or with gentle heating (40-50°C) for 2-4 hours until the reaction is complete (monitored by TLC).

-

Acidification: Cool the solution in an ice bath and carefully acidify with cold 1M hydrochloric acid (HCl) until the pH is approximately 2-3. The target carboxylic acid, being insoluble in the acidic aqueous medium, will precipitate out.

-

Isolation: Collect the white precipitate by vacuum filtration. Wash the solid extensively with cold water to remove all traces of NaCl.

-

Drying: Dry the product in a vacuum oven to yield the final (3-phenyl-1H-pyrazol-1-yl)acetic acid of high purity.

Comprehensive Characterization

Unambiguous structural confirmation is essential. A combination of spectroscopic techniques provides a complete and self-validating picture of the final molecule.[11][12][13]

Table 1: Representative Spectroscopic Data for (3-Phenyl-1H-pyrazol-1-yl)acetic Acid

| Technique | Parameter | Expected Observation | Rationale for Structural Confirmation |

| ¹H NMR | Chemical Shift (δ, ppm) | ~10.0-12.0 (s, 1H, -COOH) | Broad singlet, exchangeable with D₂O, confirms the carboxylic acid proton. |

| ~7.80 (d, 1H, H-5 pyrazole) | Doublet for the proton at position 5 of the pyrazole ring. | ||

| ~7.20-7.60 (m, 5H, Ar-H) | Multiplet corresponding to the protons of the C-3 phenyl group. | ||

| ~6.50 (d, 1H, H-4 pyrazole) | Doublet for the proton at position 4 of the pyrazole ring. | ||

| ~5.10 (s, 2H, -CH₂-) | Sharp singlet for the methylene protons, confirming N-1 substitution. | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~170.0 (-C=O) | Confirms the carbonyl carbon of the carboxylic acid. |

| ~152.0 (C-3 pyrazole) | Carbon attached to the phenyl group. | ||

| ~140.0 (C-5 pyrazole) | Carbon adjacent to the N-substituted nitrogen. | ||

| ~125.0-132.0 (Ar-C) | Signals for the carbons of the phenyl ring. | ||

| ~107.0 (C-4 pyrazole) | Carbon at position 4 of the pyrazole ring. | ||

| ~52.0 (-CH₂-) | Methylene carbon of the acetic acid side chain. | ||

| FT-IR | Wavenumber (cm⁻¹) | 2500-3300 (broad) | Characteristic broad O-H stretch of the carboxylic acid dimer. |

| ~1710 (strong) | Strong C=O stretching vibration of the carboxylic acid. | ||

| ~1590, 1480 | C=N and C=C stretching vibrations of the pyrazole and aromatic rings. | ||

| MS (ESI-) | m/z | [M-H]⁻ at 215.08 | Confirms the molecular weight (216.22 g/mol ) via deprotonated molecular ion. |

Applications in Drug Discovery: Library Development

The true value of this scaffold lies in its potential for creating a diverse chemical library. The carboxylic acid is a gateway to a multitude of derivatives, allowing for a systematic investigation of how different functional groups impact biological activity.

Caption: Derivatization of the core acid for library synthesis.

By reacting the core acid with a diverse set of amines or alcohols, researchers can rapidly generate hundreds of unique analogues. This library can then be screened against various biological targets, such as kinases, proteases, or GPCRs, to identify lead compounds with therapeutic potential. The initial biological activities of pyrazole derivatives suggest these new compounds could be promising candidates for anti-inflammatory, analgesic, or antimicrobial agents.[14][15][16]

Conclusion

This guide has outlined a robust and reproducible pathway for the synthesis of (3-phenyl-1H-pyrazol-1-yl)acetic acid derivatives. By understanding the chemical principles behind each step—from the initial ring formation to the strategic N-alkylation and final hydrolysis—researchers are well-equipped to produce these valuable compounds with high purity and confidence. The detailed characterization framework ensures structural integrity, providing a solid foundation for subsequent biological evaluation and drug discovery efforts. This scaffold represents a significant starting point for developing next-generation therapeutics built upon the proven potential of the pyrazole core.

References

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at: [Link]

-

Synthesis of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press. Available at: [Link]

-

Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]

-

Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. ResearchGate. Available at: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. National Institutes of Health. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available at: [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ScienceDirect. Available at: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available at: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology ePubl. Available at: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]

-

Current status of pyrazole and its biological activities. National Institutes of Health. Available at: [Link]

-

Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° Congresso Brasileiro de Química. Available at: [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. Available at: [Link]

-

Synthesis and Biological Activity of Some New Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Available at: [Link]

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis of 3-phenyl-1H-pyrazole Derivatives | Atlantis Press [atlantis-press.com]

- 7. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]